molecular formula C21H20N4O3 B13962512 2-Methoxy-4-(6-(4-methoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol

2-Methoxy-4-(6-(4-methoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol

Cat. No.: B13962512
M. Wt: 376.4 g/mol
InChI Key: XEFUVQWKJMWQCK-UHFFFAOYSA-N
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Description

2-Methoxy-4-(6-(4-methoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both methoxy and phenol groups in the structure enhances its chemical reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(6-(4-methoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-b]pyridazine core: This can be achieved by the cyclization of appropriate precursors such as 2-aminopyridine and α-haloketones under reflux conditions in the presence of a base like potassium carbonate.

    Introduction of the methoxybenzylamino group: This step involves the nucleophilic substitution reaction where the imidazo[1,2-b]pyridazine core reacts with 4-methoxybenzylamine in the presence of a suitable catalyst.

    Attachment of the phenol group: The final step includes the coupling of the intermediate product with a phenolic compound under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(6-(4-methoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imidazo[1,2-b]pyridazine core can be reduced under hydrogenation conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced imidazo[1,2-b]pyridazine derivatives.

    Substitution: Various substituted imidazo[1,2-b]pyridazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(6-(4-methoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific kinases involved in cancer cell proliferation, leading to apoptosis. The presence of the methoxy and phenol groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-b]pyridazine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.

    4-Methoxybenzyl derivatives: Compounds with similar methoxybenzyl groups but different core structures.

Uniqueness

2-Methoxy-4-(6-(4-methoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol is unique due to the combination of its imidazo[1,2-b]pyridazine core with methoxy and phenol groups. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

IUPAC Name

2-methoxy-4-[6-[(4-methoxyphenyl)methylamino]imidazo[1,2-b]pyridazin-3-yl]phenol

InChI

InChI=1S/C21H20N4O3/c1-27-16-6-3-14(4-7-16)12-22-20-9-10-21-23-13-17(25(21)24-20)15-5-8-18(26)19(11-15)28-2/h3-11,13,26H,12H2,1-2H3,(H,22,24)

InChI Key

XEFUVQWKJMWQCK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NN3C(=NC=C3C4=CC(=C(C=C4)O)OC)C=C2

Origin of Product

United States

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